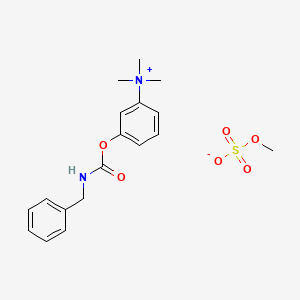
APC-300
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APC-300 is a natural compound that, in pre-clinical studies, has been shown to not only inhibit the growth, but also stimulates the death of human prostate cancer cells. This compound is a small molecule signal transduction inhibitor that acts as an anti-inflammatory agent and blocks prostate cancer progression in in vivo models of the disease. In addition to prostate cancer, this compound has also demonstrated efficacy in disease models of human melanoma and pancreatic cancer. Adamis believes that this compound may have potential applications in the treatment of several tumor types. This compound is currently in preclinical development.
Applications De Recherche Scientifique
Second-Generation Argon Plasma Coagulation (APC)
- APC-300, as part of the first-generation APC, has been further developed into second-generation APC (APC 2/VIO APC) with modes like 'forced', 'pulsed', and 'precise'. This development has expanded the applications of APC in various medical procedures, particularly in gastroenterology (Manner et al., 2008).
Application in Brain Tumour Surgery
- The this compound system, developed by ERBE Elektromedizin GmbH, has been applied in brain tumour surgeries. It offers a no-touch electrocoagulation technique, effectively delivering high-frequency alternating current through ionized argon gas for haemostasis, especially in vascular-rich brain tumour surgeries (Miyazawa et al., 2000).
Therapeutic Gastrointestinal Endoscopy
- A study on a new high-power argon plasma coagulation system (hp-APC), which includes APC 300, showed effectiveness in therapeutic gastrointestinal endoscopy. The technology was used in various gastrointestinal conditions, demonstrating safety and efficiency (Manner et al., 2007).
Advanced Process Control in Semiconductor Manufacturing
- In semiconductor manufacturing, APC (Advanced Process Control) systems, including APC 300, are crucial for lithography sector performance, directly affecting yield and productivity. The implementation of comprehensive lithography APC systems has shown significant technical benefits (Ausschnitt et al., 2003).
Common APC Architecture in Semiconductor Etch Processes
- This compound is also applied in semiconductor etch processes, where a common tool-level APC on both 200mm and 300mm etch equipment has proven valuable. This application highlights the adaptability and efficiency of this compound in managing complex processes in semiconductor manufacturing (Funk et al., 2002).
Electrochemical Sizing of Nanoparticles
- Research on anodic particle coulometry (APC) has extended its application to the sizing of metal oxide nanoparticles, such as Fe3O4 magnetite nanoparticles. This showcases this compound's utility in the field of nanotechnology for precise sizing and analysis of nanoparticles (Tschulik et al., 2013).
Active Power Controls from Wind Power
- Studies on how wind power providing active power control (APC) can benefit total power system economics, reliability, and security further indicate the versatility of this compound. This application bridges gaps in renewable energy technology and its integration into power systems (Ela et al., 2014).
Particle Measurement in Environmental Science
- In environmental science, an AVL advanced particle counter (APC) system has been evaluated for measuring solid particle number emissions. This illustrates the role of this compound in environmental monitoring and regulation (Zheng et al., 2011).
Predictive Control in Robotics
- This compound's principles are applied in predictive control strategies for robotics, as seen in the design and validation of a nonlinear multivariable predictive controller for a 3-DOF helicopter system. This highlights the adaptability of this compound concepts in automated control systems (Witt et al., 2007).
Robotic Picking Benchmarking
- The APC principles, similar to those in this compound, have also been instrumental in robotic challenges like the Amazon Picking Challenge (APC). This application fosters reproducible research in robotics and aids in the advancement of automation technologies (Leitner et al., 2016).
Propriétés
Nom IUPAC |
NONE |
|---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
APC300; APC-300; APC 300 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



